1-(2-Fluorophenyl)propan-1-amine hydrochloride
Description
1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0) is an organic compound with the molecular formula C₉H₁₃ClFN and a molecular weight of 189.66 g/mol . It consists of a propane backbone with a primary amine group at the first carbon and a 2-fluorophenyl substituent. This compound is cataloged under MDL number MFCD28126467 and is available in high-purity grades (≥95%) for research applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H13ClF and is characterized by the presence of a fluorophenyl group attached to a propan-1-amine backbone. The presence of fluorine is known to enhance the pharmacological properties of compounds by altering their electronic characteristics and lipophilicity, which can influence their interaction with biological targets.
Biological Activities
Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation is significant for potential applications in treating mood disorders and other neurological conditions.
Antidepressant Properties : Similar compounds have shown efficacy in treating depression by affecting monoamine levels in the brain. The potential antidepressant effects of this compound suggest it could be developed as a therapeutic agent for depression.
Analgesic Effects : Preliminary studies indicate that compounds with similar structures exhibit analgesic properties. This suggests that this compound may also be a candidate for pain management therapies.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of neurotransmitter reuptake, particularly serotonin and dopamine. This action results in increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially improving mood and pain perception.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (S)-1-(2-Methylphenyl)propan-1-amine | Methyl group on phenyl ring | Increased lipophilicity; potential for better CNS penetration |
| (S)-1-(4-Fluorophenyl)propan-1-amine | Fluorine at para position | Different receptor interaction profiles |
| (S)-1-(2-Chlorophenyl)propan-1-amine | Chlorine instead of fluorine | Variations in biological activity due to halogen effects |
The presence of fluorine in this compound may enhance its selectivity and potency compared to other compounds lacking this substitution.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Neurotransmitter Interaction : A study demonstrated that related phenylpropylamines could inhibit dopamine transporter activity, suggesting a similar potential for this compound in modulating dopaminergic pathways .
- Antidepressant Efficacy : In preclinical models, compounds with structural similarities exhibited significant antidepressant-like effects, indicating that this compound may also possess such properties .
Synthesis Methods
Various methods for synthesizing this compound have been reported, emphasizing its versatility while ensuring enantiomeric purity. Common synthetic routes include:
- Chiral Resolution Techniques : Utilizing chiral catalysts or reagents to achieve high enantiomeric excess.
- Substitution Reactions : Employing nucleophilic substitution methods to introduce the fluorophenyl group onto the propanamine backbone.
These synthetic approaches are crucial for producing this compound for further biological evaluation .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-(2-Fluorophenyl)propan-1-amine hydrochloride is primarily studied for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.
- Antidepressant Properties : The compound's structural characteristics suggest it may exhibit antidepressant effects by influencing monoamine levels in the brain. In vitro studies have shown that it can modulate serotonin receptor activity, indicating potential use in antidepressant therapies .
- Analgesic Effects : Its structural similarities to known analgesics imply possible pain-relieving properties, making it a candidate for new pain management therapies .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as an essential building block for synthesizing more complex organic molecules. Its unique fluorinated structure allows for various chemical reactions:
- Common Reactions :
- Oxidation : Can form imines or nitriles using reagents like potassium permanganate.
- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution .
Biological Studies
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects.
- Neurotransmitter Modulation : Research indicates that this compound modulates neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This modulation is essential for understanding its potential applications in treating neurological disorders such as depression and anxiety .
Industrial Applications
This compound is also utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for various industrial processes, including:
- Production of Specialty Chemicals : It serves as an intermediate in synthesizing agrochemicals and other industrial products .
Case Studies
Several case studies have evaluated the efficacy and applications of this compound:
- Neurotransmitter Interaction : In vitro studies demonstrated that the compound modulates the activity of serotonin receptors, suggesting potential use in antidepressant therapies .
- Comparative Analysis : A study comparing various fluorinated amines found that 1-(2-Fluorophenyl)propan-1-amine exhibited superior binding affinity to certain receptors compared to non-fluorinated analogs .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
1-(4-Fluorophenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₃ClFN (same as the target compound).
- Key Difference : Fluorine at the para position (4-fluoro) instead of ortho (2-fluoro).
1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₂ClF₂N.
- Key Difference : Two fluorine atoms at the 3- and 4-positions on the phenyl ring.
- Impact: Increased electron-withdrawing effects and steric hindrance compared to mono-fluoro derivatives, which could enhance metabolic stability but reduce solubility .
Backbone Modifications
1-(2-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN.
- Key Difference : A methyl group at the second carbon of the propane chain.
1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁ClFN.
- Key Difference : Replacement of the propane chain with a cyclopropane ring .
- Impact: The rigid cyclopropane ring enforces a planar geometry, which may enhance binding specificity in chiral environments. This compound is noted for 95% purity in research-grade samples .
Stereochemical Variants
(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Aromatic System Modifications
1-(2-Naphthyl)propan-1-amine Hydrochloride
- Molecular Formula : C₁₃H₁₅ClN.
- Key Difference : Replacement of the fluorophenyl group with a naphthyl system .
1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Research Implications
- Electronic Effects: Fluorine’s electronegativity in the ortho position may enhance metabolic stability by resisting oxidation, as suggested by studies on analogous phenothiazine derivatives .
- Steric Considerations : Branched chains (e.g., 2-methyl) or cyclopropane rings reduce flexibility, which could limit off-target interactions but also reduce bioavailability .
Preparation Methods
Detailed Preparation Method from Patent CN105085278A
A notable method described in patent CN105085278A focuses on the preparation of 2-methyl-1-substituted phenyl-2-propyl amine compounds, which can be adapted for the synthesis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. The process involves several steps:
- Starting Materials: 2-fluorobenzyl chloride or related fluorinated benzyl derivatives serve as the aromatic substrate.
- Reaction Conditions: The benzyl chloride derivative is reacted with appropriate amine sources under controlled conditions.
- Catalysts and Bases: Organic bases such as triethylamine or inorganic bases like potassium hydroxide are used to facilitate the nucleophilic substitution.
- Solvents: Common solvents include tetrahydrofuran, benzene, or ethylene glycol, chosen for their ability to dissolve reactants and withstand reaction temperatures.
- Catalytic Hydrogenation: Reduction of intermediates may be performed using Raney nickel or platinum oxide catalysts under hydrogen atmosphere to obtain the amine.
- Purification: The crude amine is purified by column chromatography or crystallization.
- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method emphasizes the use of catalytic hydrogenation and base-mediated substitution reactions to achieve high yields and purity.
Preparation of Hydrochloride Salt
After obtaining the free amine, the hydrochloride salt is prepared by:
- Dissolving the free amine in anhydrous solvents such as ethanol or methanol.
- Adding an equimolar amount of hydrochloric acid (HCl) gas or a concentrated HCl solution.
- Stirring the mixture at controlled temperature until the salt precipitates.
- Isolating the hydrochloride salt by filtration and drying under vacuum.
This salt form enhances the compound's stability, solubility, and ease of handling for further applications.
Stock Solution Preparation and Formulation Data
According to GlpBio data, this compound can be prepared as stock solutions for biological assays or formulation studies. The preparation involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or water, following a stepwise addition to ensure clarity and homogeneity.
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.2726 | 26.363 | 52.7259 |
| 5 mM Solution Volume (mL) | 1.0545 | 5.2726 | 10.5452 |
| 10 mM Solution Volume (mL) | 0.5273 | 2.6363 | 5.2726 |
Table 1: Volumes of solvent required to prepare stock solutions of different molarities of this compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | 2-Fluorobenzyl chloride, base (e.g., KOH) | Introduction of amine group |
| Catalytic hydrogenation | Raney nickel or platinum oxide, H2 atmosphere | Reduction of intermediates |
| Purification | Column chromatography or crystallization | Isolation of pure amine |
| Salt formation | Hydrochloric acid in ethanol/methanol | Formation of hydrochloride salt |
| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil, water | Formulation for biological use |
Table 2: Overview of key steps and reagents in the preparation of this compound.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 1-(2-Fluorophenyl)propan-1-amine hydrochloride?
The synthesis typically involves:
- Reduction of 1-(2-Fluorophenyl)propan-1-ol using lithium aluminum hydride (LiAlH4) to yield the primary amine.
- Acidification with HCl to form the hydrochloride salt. Critical parameters include maintaining anhydrous conditions during reduction and precise pH control during salt formation to avoid side reactions. Reaction progress is monitored via TLC or NMR spectroscopy .
Q. How can researchers confirm the molecular structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. The 2-fluorophenyl group shows distinct aromatic splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]).
- X-ray Crystallography (if crystalline): Resolves absolute configuration, particularly for enantiomeric forms like the (R)-isomer .
Q. What is the proposed mechanism of action for this compound in neurotransmitter systems?
The amine group interacts with monoamine transporters (e.g., serotonin, dopamine), inhibiting reuptake and increasing synaptic concentrations. Fluorine’s electron-withdrawing effect enhances binding affinity to hydrophobic receptor pockets. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., forced swim test for antidepressants) validate this mechanism .
Advanced Research Questions
Q. How can enantiomeric purity of this compound impact pharmacological outcomes?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve (R)- and (S)-enantiomers.
- Pharmacological Profiling : Compare binding affinities of enantiomers using receptor-specific assays (e.g., values for SERT vs. DAT). The (R)-enantiomer shows 3–5× higher selectivity for serotonin transporters in rodent models .
Q. How should researchers address contradictory data in reported biological activities?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, animal strains) and compound purity (≥98% by HPLC).
- Enantiomeric Verification : Contradictions may arise from unintended racemization during synthesis. Use polarimetry or chiral HPLC to confirm stereochemical integrity .
Q. What advanced strategies optimize HPLC/LC-MS methods for impurity profiling?
- Column Selection : C18 columns (3.5 µm particle size) with 0.1% formic acid in water/acetonitrile gradients separate amines and byproducts.
- MS Detection : Electrospray ionization (ESI+) in MRM mode quantifies trace impurities (e.g., <0.1% residual solvents). Calibrate with spiked standards for validation .
Q. How do storage conditions influence the compound’s stability?
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Hydrolysis of the amine group is minimized in airtight, amber vials at −20°C.
- Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store under nitrogen .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin transporter PDB: 5I6X).
- QSAR Models : Train on datasets of fluorophenylamine derivatives to correlate logP, polar surface area, and IC values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
